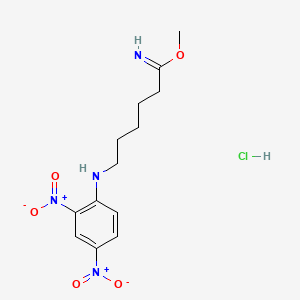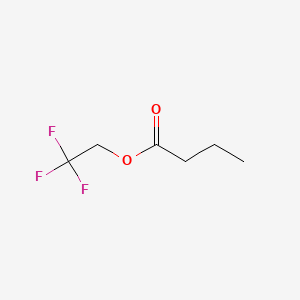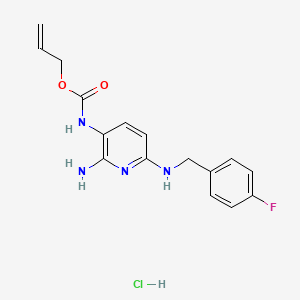
Feudomycin B
描述
Feudomycin B is a compound belonging to the class of anthracyclines, which are known for their antibiotic and antitumor properties. It is an antibiotic that inhibits the growth of microorganisms by binding to DNA and RNA, thereby preventing transcription and replication . The molecular formula of this compound is C28H31NO10, and it has a molecular weight of 541.5 g/mol .
科学研究应用
Feudomycin B has several scientific research applications, including:
Antibacterial Activity: This compound disrupts bacterial cell membranes by interfering with ion transport and membrane potential, leading to cell death.
Antitumor Properties: This compound has shown potential in inhibiting the growth of cancer cells and inducing cell cycle arrest.
Antibiotic Development:
作用机制
Target of Action:
Feudomycin B, also known as (8S,10S)-10-((3-amino-2,3,6-trideoxy-α-L-lyxo-hexopyranosyl)oxy)-7,8,9,10-tetrahydro-6,8,11-trihydroxy-1-methoxy-8-(2-oxopropyl)-5,12-naphthacenedione, is a natural product with potent antibacterial properties . Its primary targets are bacterial cells, fungi, and higher eukaryotic cells.
Mode of Action:
This compound exerts its antimicrobial effects by inhibiting protein synthesis. Specifically:
- Interference with Protein Synthesis : this compound disrupts bacterial cell membranes, affecting ion transport and membrane potential. This disruption ultimately leads to cell death.
生化分析
Biochemical Properties
Feudomycin B plays a significant role in biochemical reactions, particularly in inhibiting bacterial growth. It interacts with several enzymes and proteins, disrupting their normal functions. One of the key interactions is with bacterial topoisomerase II, an enzyme crucial for DNA replication and transcription. This compound binds to this enzyme, inhibiting its activity and thereby preventing bacterial DNA replication . Additionally, this compound has been shown to interact with ribosomal proteins, inhibiting protein synthesis in bacteria.
Cellular Effects
This compound has profound effects on various types of cells, particularly bacterial cells. It disrupts cell function by inhibiting DNA replication and protein synthesis, leading to cell death. In eukaryotic cells, this compound can influence cell signaling pathways and gene expression. It has been observed to induce apoptosis in cancer cells by activating caspase pathways and upregulating pro-apoptotic genes . Furthermore, this compound affects cellular metabolism by inhibiting key metabolic enzymes, leading to reduced ATP production and cellular energy depletion.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules. This compound binds to bacterial topoisomerase II, forming a stable complex that inhibits the enzyme’s activity. This binding prevents the relaxation of supercoiled DNA, thereby blocking DNA replication and transcription . Additionally, this compound binds to ribosomal RNA, interfering with the assembly of ribosomal subunits and inhibiting protein synthesis. These interactions lead to the accumulation of DNA damage and the activation of stress response pathways in bacterial cells.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. Initially, this compound exhibits strong antibacterial activity, rapidly inhibiting bacterial growth. Over time, the stability of this compound can be affected by environmental factors such as temperature and pH. Degradation of this compound can lead to reduced efficacy and the emergence of resistant bacterial strains . Long-term studies have shown that prolonged exposure to this compound can result in adaptive responses in bacterial populations, including the upregulation of efflux pumps and the acquisition of resistance genes.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound effectively inhibits bacterial infections without causing significant toxicity. At high doses, this compound can exhibit toxic effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where doses above a certain level lead to adverse effects on liver and kidney function. Additionally, high doses of this compound can disrupt the gut microbiota, leading to dysbiosis and gastrointestinal disturbances.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily related to its antibacterial activity. It inhibits key enzymes involved in bacterial DNA replication and protein synthesis, disrupting metabolic flux and leading to the accumulation of metabolic intermediates . This compound also affects the biosynthesis of nucleotides and amino acids, further inhibiting bacterial growth. In eukaryotic cells, this compound can interfere with mitochondrial function, leading to reduced ATP production and altered cellular metabolism.
Transport and Distribution
This compound is transported and distributed within cells and tissues through various mechanisms. It can be taken up by bacterial cells via active transport mechanisms, including specific transporters and efflux pumps . Once inside the cell, this compound can accumulate in the cytoplasm and interact with its target enzymes and proteins. In eukaryotic cells, this compound can be distributed to different cellular compartments, including the nucleus and mitochondria, where it exerts its effects on DNA replication and cellular metabolism.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. In bacterial cells, this compound localizes to the cytoplasm, where it interacts with topoisomerase II and ribosomal RNA . In eukaryotic cells, this compound can be found in the nucleus and mitochondria, where it affects DNA replication and mitochondrial function. Targeting signals and post-translational modifications may direct this compound to specific cellular compartments, enhancing its efficacy and reducing off-target effects.
准备方法
Feudomycin B is produced by a mutant strain of the bacterium Streptomyces coeruleorubidus. The synthetic routes and reaction conditions for this compound involve complex organic synthesis techniques. The industrial production methods typically involve fermentation processes using the Streptomyces species, followed by extraction and purification steps to isolate the compound .
化学反应分析
Feudomycin B undergoes various types of chemical reactions, including:
Oxidation: this compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in this compound.
Substitution: Substitution reactions can occur at various positions on the anthracycline backbone.
Common reagents and conditions used in these reactions include strong oxidizing agents, reducing agents, and specific catalysts to facilitate the reactions. The major products formed from these reactions are typically derivatives of this compound with modified functional groups .
相似化合物的比较
Feudomycin B is similar to other anthracyclines, such as daunorubicin and doxorubicin, which are also known for their antibiotic and antitumor properties . this compound is unique in its specific molecular structure and the presence of certain functional groups that contribute to its distinct biological activities .
Similar Compounds
- Daunorubicin
- Doxorubicin
- Epirubicin
- Idarubicin
属性
IUPAC Name |
7-(4-amino-5-hydroxy-6-methyloxan-2-yl)oxy-6,9,11-trihydroxy-4-methoxy-9-(2-oxopropyl)-8,10-dihydro-7H-tetracene-5,12-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H31NO10/c1-11(30)8-28(36)9-14-20(17(10-28)39-18-7-15(29)23(31)12(2)38-18)27(35)22-21(25(14)33)24(32)13-5-4-6-16(37-3)19(13)26(22)34/h4-6,12,15,17-18,23,31,33,35-36H,7-10,29H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKOUBQUQZFFVPW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(CC(=O)C)O)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H31NO10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001000469 | |
| Record name | 3,5,12-Trihydroxy-10-methoxy-6,11-dioxo-3-(2-oxopropyl)-1,2,3,4,6,11-hexahydrotetracen-1-yl 3-amino-2,3,6-trideoxyhexopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001000469 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
541.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
79438-97-4 | |
| Record name | Feudomycin B | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079438974 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,5,12-Trihydroxy-10-methoxy-6,11-dioxo-3-(2-oxopropyl)-1,2,3,4,6,11-hexahydrotetracen-1-yl 3-amino-2,3,6-trideoxyhexopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001000469 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Methyl 2-[8-[9,10-dihydroxy-7-methoxy-1-oxo-3-(2-oxopropyl)-3,4-dihydrobenzo[g]isochromen-8-yl]-9,10-dihydroxy-7-methoxy-1-oxo-3,4-dihydrobenzo[g]isochromen-3-yl]acetate](/img/structure/B1202157.png)







![4-(hydroxymethyl)-2-methylidene-3,7-dioxabicyclo[4.1.0]heptan-5-ol](/img/structure/B1202170.png)
![2-Propanol,1-[(1,1-dimethylethyl)amino]-3-[1-(1-methyl-1H-imidazol-2-yl)-1-[3-(trifluoromethyl)phenyl]ethoxy]-](/img/structure/B1202172.png)
![(8S,9R,10S,13S,14S,17S)-17-acetyl-6-methoxy-10,13-dimethyl-1,2,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B1202173.png)
![(2S)-2-[[(4-formyl-5-hydroxy-6-methylpyridin-3-yl)methoxy-hydroxyphosphoryl]amino]-3-hydroxypropanoic acid](/img/structure/B1202174.png)

